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(1,3-~15~N_2_)-7H-Purin-6-amine

Cat. No.: B3333395
CAS No.: 97908-71-9
M. Wt: 137.11 g/mol
InChI Key: GFFGJBXGBJISGV-GAWGKFCISA-N
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Description

The Pivotal Role of Stable Isotope Tracers

Stable isotope tracers have become indispensable in unraveling the complexities of biological systems. maastrichtuniversity.nltechnologynetworks.com Unlike radioactive isotopes, stable isotopes are non-radioactive and therefore safe for use in a wide range of studies, including those involving human subjects. maastrichtuniversity.nl By introducing molecules labeled with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a biological system, researchers can trace their metabolic pathways and measure the rates of various biochemical reactions. wikipedia.orgnih.gov This approach, often referred to as stable isotope tracing, provides a dynamic view of metabolism, offering insights into nutrient utilization, energy production, and the synthesis of essential biomolecules. technologynetworks.comnih.gov

The power of this methodology lies in its ability to differentiate between the introduced tracer and the naturally occurring molecules within the cell. maastrichtuniversity.nl This distinction allows for the precise measurement of metabolic fluxes, which are the rates at which molecules move through metabolic pathways. nih.gov Such detailed information is crucial for understanding both normal physiological processes and the metabolic dysregulation that underlies many diseases. nih.gov

The Strategic Advantage of Site-Specific ¹⁵N Labeling in Purine (B94841) Nucleobases

The rationale for specifically labeling purine nucleobases like adenine (B156593) with ¹⁵N at particular positions is rooted in the desire to probe specific aspects of their function. u-szeged.huresearchgate.net The nitrogen atoms in the purine ring are involved in the crucial hydrogen bonds that hold the two strands of the DNA double helix together and are key players in the interactions between nucleic acids and proteins. nih.govnih.gov

By placing ¹⁵N labels at the N1 and N3 positions of adenine, researchers can gain specific insights into processes involving these particular atoms. For instance, these labeled sites can serve as sensitive probes for studying base pairing, DNA-drug interactions, and the recognition of DNA sequences by proteins. nih.goviaea.org The unique nuclear properties of ¹⁵N allow for its detection using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying molecular structure and dynamics in solution. u-szeged.hunih.gov

A Historical Perspective on Adenine Isotopic Labeling

The use of isotopic labeling in biological research has a rich history, with early experiments laying the groundwork for the sophisticated techniques used today. nih.govnih.gov The concept of using isotopes as tracers emerged in the early 20th century, and their application to the study of metabolism revolutionized our understanding of biochemistry. nih.gov

One of the most famous historical applications of isotopic labeling in nucleic acid research was the Meselson-Stahl experiment in 1958. unacademy.com This elegant study used heavy nitrogen (¹⁵N) to label the DNA of E. coli bacteria. unacademy.com By following the distribution of the ¹⁵N label through subsequent generations of bacteria, they were able to demonstrate that DNA replication is semi-conservative, meaning that each new DNA molecule consists of one old strand and one newly synthesized strand. unacademy.com This landmark experiment beautifully illustrated the power of isotopic labeling to answer fundamental questions in biology.

Physicochemical Properties of (1,3-¹⁵N₂)-7H-Purin-6-amine

The distinct physicochemical properties of (1,3-¹⁵N₂)-7H-Purin-6-amine are central to its utility as a tracer in biochemical research. These properties arise from the specific incorporation of two nitrogen-15 isotopes into the adenine molecule.

PropertyValue
Chemical Formula C₅H₅¹⁵N₂N₃
Molecular Weight 137.12 g/mol
Isotopic Purity Typically ≥98 atom % ¹⁵N

The increased molecular weight due to the ¹⁵N isotopes is a key feature that allows for its differentiation from unlabeled adenine using mass spectrometry. sigmaaldrich.com

Spectroscopic analysis is fundamental to the detection and characterization of this labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁵N NMR spectroscopy provides detailed information about the chemical environment of the labeled nitrogen atoms. u-szeged.huresearchgate.net The chemical shifts of the ¹⁵N nuclei are sensitive to factors such as protonation state and intermolecular interactions, making NMR a powerful tool for studying the behavior of the labeled adenine in different biological contexts. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to quantify its isotopic enrichment. nist.gov The mass difference between the labeled and unlabeled adenine allows for their separation and individual detection, which is crucial for tracer experiments. sigmaaldrich.comnist.gov

Synthesis and Chemical Characterization

The synthesis of (1,3-¹⁵N₂)-7H-Purin-6-amine involves specialized chemical procedures to introduce the ¹⁵N isotopes at the desired positions. While various synthetic routes exist, a common strategy involves the use of ¹⁵N-labeled precursors in the construction of the purine ring. nih.govnih.govnih.gov

For example, a multi-step synthesis could start with a simple, commercially available pyrimidine (B1678525) derivative. nih.gov Through a series of chemical reactions, including nitrosation and ring closure with ¹⁵N-labeled reagents, the purine ring system with the desired isotopic labels can be constructed. nih.govnih.gov

Key Synthetic Steps May Include:

Introduction of the first ¹⁵N label: This can be achieved through a direct nitrosation/reduction of a pyrimidine precursor. nih.gov

Ring closure: The purine ring is then formed by reacting the ¹⁵N-labeled intermediate with appropriate reagents. nih.gov

Introduction of the second ¹⁵N label: This can be accomplished during a later stage of the synthesis, for instance, by using a ¹⁵N-labeled amine to introduce the exocyclic amino group.

The final product is then purified using techniques such as chromatography to ensure high chemical and isotopic purity.

Analytical Techniques for Quality Control:

High-Performance Liquid Chromatography (HPLC): Used to assess the chemical purity of the synthesized compound. nih.govacs.org

NMR Spectroscopy (¹H, ¹³C, ¹⁵N): Confirms the chemical structure and the position of the isotopic labels. u-szeged.huresearchgate.net

Mass Spectrometry (MS): Verifies the molecular weight and determines the level of isotopic enrichment. nist.gov

Applications in Biochemical Research

The unique properties of (1,3-¹⁵N₂)-7H-Purin-6-amine make it a valuable tool in several areas of biochemical research.

Metabolic Pathway Analysis

Stable isotope-resolved metabolomics (SIRM) is a powerful approach that uses isotopically labeled compounds to trace the flow of atoms through metabolic networks. nih.gov By introducing (1,3-¹⁵N₂)-7H-Purin-6-amine into cells or organisms, researchers can track the incorporation of the ¹⁵N label into various downstream metabolites. nih.gov This allows for the detailed mapping of purine metabolism and its connections to other metabolic pathways.

For instance, the labeled adenine can be used to study the de novo and salvage pathways of nucleotide synthesis, providing insights into how cells maintain their pool of essential building blocks for DNA and RNA. nih.govnih.gov

DNA and RNA Metabolism

The study of DNA and RNA metabolism is crucial for understanding fundamental cellular processes such as gene expression, DNA replication, and repair. biorxiv.orgacs.org (1,3-¹⁵N₂)-7H-Purin-6-amine can be used to label the adenine bases within these nucleic acids, enabling researchers to monitor their synthesis, degradation, and modification. nih.gov

This approach has been instrumental in studying the dynamics of DNA and RNA turnover, providing information on the stability of these molecules and the processes that govern their maintenance. biorxiv.org

Protein-Nucleic Acid Interactions

The interactions between proteins and nucleic acids are at the heart of many biological processes, from gene regulation to viral replication. nih.govnih.gov The amino groups of nucleotide bases are often directly involved in these interactions. nih.gov By selectively labeling the N1 and N3 positions of adenine, researchers can use NMR spectroscopy to probe the specific contacts between the labeled adenine and its protein binding partners. nih.govnih.gov

This provides a high-resolution view of the molecular recognition events that are essential for the proper functioning of the cell.

Analytical Methodologies for Detection and Quantification

The detection and quantification of (1,3-¹⁵N₂)-7H-Purin-6-amine and its metabolites rely on sophisticated analytical techniques that can distinguish between the labeled and unlabeled forms of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique in stable isotope tracing studies. maastrichtuniversity.nlnih.gov It separates ions based on their mass-to-charge ratio, allowing for the clear differentiation of molecules with different isotopic compositions. maastrichtuniversity.nl Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to analyze samples from metabolic labeling experiments. nih.govnih.gov

The high sensitivity and accuracy of modern mass spectrometers enable the precise quantification of isotopic enrichment, providing robust data for metabolic flux analysis. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful tool for analyzing isotopically labeled compounds. nih.govyoutube.com ¹⁵N NMR, in particular, provides detailed information about the chemical environment of the labeled nitrogen atoms. u-szeged.huresearchgate.net This makes it an ideal technique for studying changes in molecular structure, dynamics, and interactions. nih.govyoutube.com

Two-dimensional NMR experiments, such as ¹H-¹⁵N HSQC, can be used to correlate the ¹⁵N nuclei with their attached protons, providing a wealth of structural and dynamic information. youtube.com

Recent Research and Future Directions

The field of isotopic labeling is continuously evolving, with ongoing advancements in both the synthesis of labeled compounds and the analytical techniques used to study them. nih.govnih.gov Future research involving (1,3-¹⁵N₂)-7H-Purin-6-amine and other isotopically labeled nucleobases is likely to focus on several key areas:

Advanced Labeling Strategies: The development of new and more sophisticated labeling patterns will allow for the investigation of increasingly complex biological questions. nih.gov This includes combining ¹⁵N labeling with other stable isotopes like ¹³C and ²H to create multiply-labeled tracers. nih.govacs.org

Improved Analytical Sensitivity: Advances in mass spectrometry and NMR spectroscopy will continue to push the limits of detection, enabling the study of metabolic processes in smaller samples and at lower concentrations. maastrichtuniversity.nl

Systems Biology Approaches: The integration of stable isotope tracing data with other "omics" data (e.g., genomics, proteomics) will provide a more comprehensive, systems-level understanding of cellular function. nih.gov

Applications in Disease Research: The use of (1,3-¹⁵N₂)-7H-Purin-6-amine and similar tracers will be crucial in studying the metabolic alterations associated with diseases such as cancer and metabolic syndrome, potentially leading to the identification of new diagnostic markers and therapeutic targets. nih.gov

The continued development and application of isotopic labeling techniques, centered around powerful tracer molecules like (1,3-¹⁵N₂)-7H-Purin-6-amine, promise to further illuminate the intricate and dynamic world of biochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5 B3333395 (1,3-~15~N_2_)-7H-Purin-6-amine CAS No. 97908-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i8+1,10+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFGJBXGBJISGV-GAWGKFCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=[15N]C=[15N]C(=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736180
Record name (1,3-~15~N_2_)-7H-Purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97908-71-9
Record name (1,3-~15~N_2_)-7H-Purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 97908-71-9
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Methodologies for the Synthesis and Research Grade Preparation of 1,3 15n 2 7h Purin 6 Amine

Chemical Synthesis Pathways for Regiospecific ¹⁵N Incorporation at Purine (B94841) N1 and N3

The regiospecific incorporation of ¹⁵N isotopes at the N1 and N3 positions of the purine ring is a key challenge in the synthesis of (1,3-¹⁵N₂)-adenine. Chemical synthesis provides a robust avenue for achieving this specific labeling pattern.

One established method involves a multi-step synthesis starting from simple, isotopically labeled precursors. For instance, a common strategy utilizes ¹⁵N-labeled ammonia (B1221849) or cyanide as the source of the heavy isotopes. The synthesis can proceed through the formation of an imidazole (B134444) intermediate, which is then cyclized with a ¹⁵N-containing reagent to form the pyrimidine (B1678525) portion of the purine ring.

A notable pathway starts with the inexpensive pyrimidine derivative, 4-amino-6-hydroxy-2-mercaptopyrimidine. nih.gov The first ¹⁵N label can be introduced via a direct nitrosation/reduction reaction. nih.gov Subsequent ring closure using appropriate reagents allows for the construction of the purine skeleton with the desired ¹⁵N atoms at positions 1 and 3. While total chemical synthesis of nucleotides can be versatile for incorporating isotope labels at any desired position, it often faces challenges of low yields, particularly for larger oligonucleotides. nih.gov

Another approach involves the Dimroth rearrangement, which can be mediated by an N1-alkoxy group, to facilitate the synthesis of [1,7-¹⁵N₂]- and [1,7, NH₂-¹⁵N₃]-adenosine and 2'-deoxyadenosine. nih.gov Although this method targets different nitrogen positions, the underlying principles of manipulating the purine ring chemistry are relevant. The synthesis of fully ¹⁵N-labeled adenine (B156593) has been achieved in four synthetic steps from inexpensive ¹⁵N sources like ¹⁵N-NH₄Cl, ¹⁵N-NH₄OH, and ¹⁵N-NaNO₂. nih.gov

The choice of synthetic route often depends on the desired final product (the free base, nucleoside, or nucleotide) and the required level of isotopic enrichment.

Enzymatic and Chemo-Enzymatic Routes for ¹⁵N₂-Adenine Production and its Derivatives

Enzymatic and chemo-enzymatic methods offer a powerful and often more efficient alternative to purely chemical synthesis for producing ¹⁵N₂-adenine and its derivatives. nih.gov These approaches leverage the high specificity of enzymes to achieve precise isotopic labeling with high yields. nih.govnih.gov

A prominent chemo-enzymatic strategy combines chemically synthesized, isotopically labeled precursors with enzymatic transformations. nih.govnih.gov For example, a labeled purine base can be enzymatically coupled to a ribose or deoxyribose sugar to form the corresponding nucleoside. Purine nucleoside phosphorylase is an enzyme commonly used for this purpose. nih.gov

In a one-pot reaction, enzymes from the pentose (B10789219) phosphate (B84403) pathway can be used to synthesize nucleotides from chemically synthesized ribose and nucleobases. nih.gov This method has been successfully applied to produce ATP and GTP with site-specific labels in high yields (up to 90%). nih.gov The resulting labeled nucleotides can then be directly used in in vitro transcription to produce labeled RNA. nih.govnih.gov

Metabolic labeling is another powerful technique where organisms are grown in a medium containing ¹⁵N-labeled nutrients. The organisms' own biosynthetic pathways then incorporate the heavy isotopes into various biomolecules, including adenine nucleotides. silantes.comnih.gov While this method is excellent for uniform labeling, achieving site-specific labeling like (1,3-¹⁵N₂) requires careful selection of precursors and metabolic pathways. The de novo purine biosynthesis pathway, a highly conserved set of 10 enzymatic reactions, constructs the purine ring on a ribose-phosphate backbone, ultimately forming inosine (B1671953) monophosphate (IMP), the precursor to both AMP and GMP. nih.govlibretexts.orgwikipedia.org The nitrogen atoms at positions N3 and N9 are derived from the amide group of glutamine, while N1 comes from the amino group of aspartate. researchgate.net

MethodDescriptionAdvantagesDisadvantages
Chemical Synthesis Multi-step organic synthesis using ¹⁵N-labeled precursors.High control over labeling positions.Can have low yields, especially for complex molecules. nih.gov
Chemo-Enzymatic Synthesis Combination of chemical synthesis of labeled precursors and enzymatic transformations.High yields and specificity. nih.govnih.govRequires availability of specific enzymes.
Metabolic Labeling In vivo incorporation of ¹⁵N from labeled media.Good for uniform labeling. silantes.comDifficult to achieve site-specific labeling.
Enzymatic Incorporation In vitro use of enzymes like polymerases to incorporate labeled nucleotides.High precision for in vitro applications. silantes.comDependent on enzyme fidelity and processivity. silantes.com

Isotopic Enrichment Determination and Purity Assessment for Research Applications

Accurate determination of isotopic enrichment and chemical purity is paramount for the use of (1,3-¹⁵N₂)-adenine in research. Several analytical techniques are employed for this purpose, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy being the most prominent.

Mass Spectrometry (MS): MS is a primary tool for quantifying the degree of isotopic enrichment. nih.gov By analyzing the mass-to-charge ratio of the compound, the relative abundance of molecules containing ¹⁵N isotopes versus those with the natural abundance ¹⁴N can be precisely measured. High-resolution mass spectrometry can even provide isotopic fine structure, allowing for unequivocal assignment of enrichment levels. nih.gov Tandem mass spectrometry (MS/MS) can be used to confirm the location of the heavy isotope labels within the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR spectroscopy is another powerful technique for both determining isotopic enrichment and confirming the specific location of the ¹⁵N labels. nih.govnih.gov The chemical shifts of the ¹⁵N nuclei are sensitive to their local chemical environment, providing definitive proof of incorporation at the N1 and N3 positions. nih.gov ¹H-¹⁵N heteronuclear multiple quantum coherence (HMQC) or heteronuclear single quantum coherence (HSQC) experiments are often used to detect protons attached to ¹⁵N labels, further confirming the labeling pattern. nih.gov

TechniqueApplicationKey Information Provided
Mass Spectrometry (MS) Isotopic enrichment quantification.Overall percentage of ¹⁵N incorporation. nih.gov
Tandem MS (MS/MS) Confirmation of label location.Fragmentation patterns revealing positions of ¹⁵N atoms. nih.gov
¹⁵N NMR Spectroscopy Isotopic enrichment and positional confirmation.Chemical shifts specific to ¹⁵N at N1 and N3 positions. nih.govnih.gov
HPLC Chemical purity assessment.Separation and quantification of the target compound from impurities. nih.gov

Strategies for Incorporation into Complex Biomolecules (e.g., Nucleosides, Nucleotides, Nucleic Acids)

The utility of (1,3-¹⁵N₂)-adenine is fully realized when it is incorporated into larger biomolecules like nucleosides, nucleotides, and nucleic acids (DNA and RNA). Several strategies exist to achieve this incorporation, ranging from chemical synthesis to enzymatic methods.

Solid-Phase Chemical Synthesis: For the synthesis of specifically labeled oligonucleotides (short DNA or RNA strands), solid-phase phosphoramidite (B1245037) chemistry is a widely used method. silantes.com In this approach, (1,3-¹⁵N₂)-adenine is first converted into a phosphoramidite building block. This labeled phosphoramidite can then be introduced at specific positions in a growing nucleic acid chain on a solid support. While versatile, this method can suffer from decreasing yields with increasing oligonucleotide length. nih.gov

Enzymatic Incorporation: Enzymatic methods provide a highly efficient and precise way to incorporate labeled nucleotides into nucleic acids in vitro. silantes.com

In Vitro Transcription: For RNA synthesis, labeled adenosine (B11128) triphosphate (ATP) containing (1,3-¹⁵N₂)-adenine can be used as a substrate for RNA polymerases, such as T7 RNA polymerase. silantes.com This allows for the production of RNA molecules that are uniformly or specifically labeled with ¹⁵N at the adenine residues. silantes.com

Primer Extension and PCR: For DNA synthesis, labeled deoxyadenosine (B7792050) triphosphate (dATP) can be incorporated into DNA strands using DNA polymerases through primer extension or polymerase chain reaction (PCR) amplification. silantes.com

Chemo-Enzymatic Ligation: This approach combines chemical and enzymatic steps. For instance, a short, chemically synthesized oligonucleotide containing the ¹⁵N label can be enzymatically ligated to a larger, unlabeled RNA or DNA fragment. plos.org

The choice of incorporation strategy depends on the target biomolecule, the desired labeling pattern (uniform vs. site-specific), and the required yield. These labeled biomolecules are invaluable for structural and dynamic studies using techniques like NMR spectroscopy, where the ¹⁵N labels serve as sensitive probes of molecular interactions and conformational changes. nih.govnih.gov

Application of 1,3 15n 2 7h Purin 6 Amine in Nuclear Magnetic Resonance Nmr Spectroscopy Studies

Structural Elucidation of Nucleic Acids Utilizing ¹⁵N NMR

The site-specific incorporation of ¹⁵N labels into the purine (B94841) ring of adenine (B156593) allows for the direct observation of nitrogen atoms, which are centrally involved in the hydrogen bonding and structural motifs that define nucleic acid architecture. tandfonline.com This capability is crucial for determining the three-dimensional structures of RNA and DNA in solution, providing insights that are complementary to those obtained from X-ray crystallography. nih.gov

NMR relaxation experiments provide unparalleled insight into the dynamic nature of RNA molecules, which is often essential for their function. nih.gov By measuring parameters such as the longitudinal (R₁) and transverse (R₂) relaxation rates and the heteronuclear Nuclear Overhauser Effect (NOE) for ¹⁵N-labeled adenines, researchers can characterize motions across a wide range of timescales, from picoseconds to seconds. mdpi.com For example, a significant decrease in the average R₂/R₁ ratio for an adenine riboswitch upon ligand binding suggests a transition to a more compact, less flexible structure. nih.gov

Furthermore, techniques like ZZ-exchange spectroscopy and relaxation dispersion (RD) can characterize conformational exchange processes, where an RNA molecule transitions between two or more distinct structural states. nih.govnih.gov These methods can quantify the kinetics (exchange rates) and thermodynamics of these transitions, revealing the presence of transiently formed, low-population "excited states" that may be critical for biological function, such as ligand recognition or catalytic activity. nih.govnih.gov

Table 1: Representative ¹⁵N Relaxation Data for an Adenine Riboswitch Aptamer in Apo and Ligand-Bound States. Data indicates a global conformational change toward a more compact structure upon ligand binding.
StateAverage R₂/R₁Interpretation
Apo (Ligand-Free)19.9 ± 1.4More flexible, less compact global conformation
Bound (With Ligand)14.4 ± 0.3Less flexible, more compact global conformation

In DNA, the integrity of the double helix is maintained by specific hydrogen bonds between base pairs. pnas.org The incorporation of (1,3-¹⁵N₂)-7H-Purin-6-amine allows for the direct probing of the hydrogen bonds in A-T pairs. The amino protons of adenine, located in the major or minor groove, serve as sensitive probes for DNA-ligand interactions, as they are often directly involved in binding. nih.govnih.gov

Advanced NMR experiments can measure scalar couplings (J-couplings) across these hydrogen bonds. For example, the observation of hJNN and hJHN scalar couplings between a ¹⁵N-labeled adenine and its thymine partner provides direct evidence of a Watson-Crick base pair and offers precise constraints for high-resolution structure determination. pnas.org The magnitudes of these couplings are sensitive to the geometry and strength of the hydrogen bonds. This approach is invaluable for studying not only standard B-form DNA but also non-canonical structures like i-motifs and G-quadruplexes, where base pairing can be complex and dynamic. mdpi.com

Characterization of Ligand-Binding and Protein-Nucleic Acid Interactions with ¹⁵N₂-Adenine Labels

Understanding how proteins and small molecule ligands recognize and bind to specific nucleic acid sequences is fundamental to biology. Isotopic labeling of the nucleic acid component, such as with ¹⁵N₂-adenine, provides a powerful means to map interaction surfaces and monitor the structural consequences of binding. nih.gov

When a protein or ligand binds to a nucleic acid, the chemical environment of the nuclei at the interface changes, leading to perturbations in their NMR chemical shifts. wikipedia.org By monitoring the ¹H-¹⁵N HSQC spectrum of a selectively ¹⁵N-adenine-labeled nucleic acid during a titration with its binding partner, researchers can perform chemical shift perturbation (CSP) mapping. nih.gov Adenine residues that show significant changes in their ¹⁵N and/or ¹H chemical shifts are identified as being at or near the binding interface. nih.gov

This method is highly effective for identifying specific adenine-binding motifs. For example, studies have characterized common protein motifs that recognize the Watson-Crick edge of adenine, involving hydrogen bonds with the N1 and N6 atoms. researchgate.net CSP mapping can validate these interactions and reveal the precise residues in the nucleic acid that are crucial for recognition. nih.gov

Table 2: Example of Chemical Shift Perturbations (CSPs) in ¹⁵N-Labeled RNA upon Ligand Binding. Large CSPs indicate residues at the binding interface.
RNA ResidueLocationComposite CSP (ppm)Inference
A23Binding Pocket> 0.10Directly involved in binding
A24Binding Pocket> 0.10Directly involved in binding
G46Junction J2/3> 0.10Directly involved in binding
A52Binding Pocket> 0.10Directly involved in binding
A10P1 Helix< 0.05Not directly at the interface

Binding events are rarely simple lock-and-key interactions; they often induce conformational changes in both the nucleic acid and its binding partner. nih.gov These changes can be tracked using ¹⁵N NMR. The appearance of new peaks, the shifting of existing ones, or changes in peak intensities in the ¹H-¹⁵N HSQC spectrum can signify structural rearrangements upon complex formation. nih.govbiorxiv.org For example, the increased number of assigned signals in the binding pocket of a riboswitch upon adenine binding indicates that the imino groups become more protected from solvent exchange, a hallmark of a more stable, structured conformation. nih.gov

Furthermore, changes in ¹⁵N relaxation parameters can reveal alterations in the dynamics of the nucleic acid upon binding. An increase in R₂ values for specific adenine residues might indicate a reduction in local motion as they become locked into a well-defined complex, or it could report on slower, microsecond-to-millisecond timescale dynamics associated with the binding event itself. nih.gov

Advanced ¹⁵N NMR Methodologies Enabled by (1,3-¹⁵N₂)-7H-Purin-6-amine

The incorporation of ¹⁵N labels is a prerequisite for a host of advanced NMR experiments that push the boundaries of the size and complexity of the systems that can be studied. For large protein-nucleic acid complexes, spectral overlap and broad lines can be a significant problem. Transverse Relaxation-Optimized Spectroscopy (TROSY) is a powerful technique that helps to overcome these limitations by taking advantage of interference between different relaxation mechanisms, resulting in significantly sharper and more intense signals for large molecules. nih.gov

Direct detection of ¹⁵N nuclei, while less sensitive, offers advantages in certain situations, such as for intrinsically disordered proteins or systems where amide protons exchange rapidly with the solvent. pnas.org The slower transverse relaxation of ¹⁵N results in narrower intrinsic linewidths and greater chemical shift dispersion, which can improve spectral resolution. pnas.org Methodologies like the hCaN experiment, which correlates alpha-carbon and nitrogen chemical shifts, can be particularly useful for nucleic acids where proton exchange in hydrogen bonds is a factor. nih.gov Furthermore, ¹⁵N ZZ-exchange NMR can be used to measure the kinetics of protein translocation on DNA, providing insights into how proteins search for their target sites. nih.gov These advanced methods, which rely on ¹⁵N labeling, are crucial for tackling increasingly complex biological questions.

Utilization of 1,3 15n 2 7h Purin 6 Amine in Mass Spectrometry Ms and Isotope Tracing Studies

Quantitative Mass Spectrometry for Purine (B94841) Metabolite Profiling

Mass spectrometry (MS) has become an indispensable technology for the sensitive and specific detection of biomolecules. In the field of metabolomics, which seeks to measure the complete set of small-molecule metabolites in a biological sample, MS-based methods are paramount. The use of stable isotope-labeled internal standards is crucial for achieving accurate and reproducible quantification, correcting for variations that can occur during sample preparation and analysis.

Use as Internal Standards in Targeted Metabolomics

In targeted metabolomics, the goal is to precisely measure the concentrations of a predefined set of metabolites. (1,3-¹⁵N₂)-7H-Purin-6-amine serves as an ideal internal standard for the quantification of adenine (B156593) and its derivatives. szabo-scandic.comfujifilm.com An internal standard is a compound with physicochemical properties nearly identical to the analyte of interest, which is added to a sample in a known quantity before processing. nih.gov Because the isotopically labeled adenine behaves almost identically to its unlabeled counterpart during extraction, chromatography, and ionization, it can effectively normalize for any sample loss or variation in instrument response. nih.govlumiprobe.com

The selection of an appropriate internal standard is critical for developing a robust quantitative assay. nih.gov Stable isotope-labeled standards, such as (1,3-¹⁵N₂)-7H-Purin-6-amine, are considered the gold standard because their co-elution with the analyte and similar ionization efficiency lead to the most accurate correction. nih.gov The mass difference between the labeled standard and the endogenous analyte allows the mass spectrometer to distinguish between them, enabling precise quantification. This approach is widely used in clinical chemistry and research to determine the levels of purine metabolites in various biological matrices, including plasma, urine, and cell extracts. fujifilm.comnih.gov The use of such standards enhances the accuracy, precision, and transferability of metabolomic methods. fujifilm.com

Labeled Compound TypeApplication in Mass SpectrometryReference
Stable Isotope-Labeled AnalogsServe as internal standards for accurate quantification in LC-MS/MS assays. nih.gov
¹⁵N-Labeled PurinesUsed as internal standards for the quantification of DNA lesions. nih.gov
Deuterium-Labeled CompoundsEmployed as internal standards for the measurement of various metabolites by GC- or LC-MS. lumiprobe.com

Derivatization Strategies for Enhanced MS Detection

While mass spectrometry is highly sensitive, the detection of certain low-abundance or poorly ionizable compounds can be challenging. Chemical derivatization is a technique used to modify the structure of an analyte to improve its analytical characteristics, such as its chromatographic retention, ionization efficiency, and fragmentation pattern in the mass spectrometer. nih.govmdpi.com

For purine metabolites like adenine, derivatization can be employed to enhance their detection sensitivity in liquid chromatography-mass spectrometry (LC-MS) analyses. nih.gov For instance, a novel chemical derivatization method has been developed for the analysis of adenine methylation, an epigenetic DNA modification. nih.gov This strategy involves chemically modifying the adenine base to improve its properties for LC-MS/MS analysis. Similar strategies can be applied to (1,3-¹⁵N₂)-7H-Purin-6-amine and its metabolites.

Isotope-labeled derivatization reagents can also be used. In this approach, a chemical tag is attached to the analyte, and a stable isotope-labeled version of this tag is used to create an internal standard. nih.gov This allows for differential quantification and can be a powerful tool when a stable isotope-labeled version of the analyte itself is not available. nih.gov These derivatization techniques, combined with the use of isotopically labeled standards, provide a robust framework for the sensitive and accurate profiling of purine metabolites.

¹⁵N Isotope Tracing for Elucidating Metabolic Flux and Pathway Intermediates

Isotope tracing is a powerful technique used to follow the metabolic fate of a labeled substrate as it is converted into various downstream products. By introducing a compound enriched with a stable isotope, such as ¹⁵N, into a biological system, researchers can track the incorporation of the isotope into other molecules, providing a dynamic view of metabolic pathways. (1,3-¹⁵N₂)-7H-Purin-6-amine is an excellent tracer for studying the intricate network of purine metabolism.

Analysis of Purine Biosynthesis and Salvage Pathways

When cells are supplied with (1,3-¹⁵N₂)-7H-Purin-6-amine, it can be taken up and incorporated into the cellular nucleotide pool via the salvage pathway, specifically by the enzyme adenine phosphoribosyltransferase (APRT). researchgate.net The labeled nitrogen atoms can then be traced as the resulting AMP is interconverted with other purine nucleotides like IMP and GMP, or incorporated into nucleic acids.

Conversely, to study de novo synthesis, researchers often use simpler labeled precursors like [¹⁵N]glycine. nih.gov The rate of incorporation of the ¹⁵N label into IMP, AMP, and GMP provides a direct measure of the activity of the de novo pathway. nih.gov By comparing the labeling patterns from different precursors, a comprehensive picture of purine metabolism can be constructed, revealing how cells regulate these pathways under different physiological conditions. For example, studies have shown that the main flow in nucleotide interconversion is from IMP to AMP, with a slower flux from AMP back to IMP. nih.gov

PathwayKey FeaturesSignificance
De Novo SynthesisSynthesizes purine nucleotides from simple precursors like amino acids and CO₂.The primary pathway for nucleotide synthesis. microbenotes.com
Salvage PathwayRecycles pre-formed purine bases and nucleosides.Energy-saving and crucial in tissues like the brain. microbenotes.com

Tracing Nitrogen Flow into Macromolecules (e.g., Nucleic Acids, Co-factors)

The nitrogen atoms from (1,3-¹⁵N₂)-7H-Purin-6-amine are not only incorporated into the free nucleotide pool but are also used for the synthesis of essential macromolecules. The most prominent of these are the nucleic acids, DNA and RNA, where adenine is a fundamental building block. By measuring the enrichment of ¹⁵N in DNA and RNA over time, the rates of synthesis and turnover of these crucial molecules can be determined.

Furthermore, adenine is a component of several vital co-factors, including nicotinamide (B372718) adenine dinucleotide (NAD+), flavin adenine dinucleotide (FAD), and coenzyme A. These molecules are central to cellular energy metabolism and redox balance. Tracing the flow of ¹⁵N from labeled adenine into these co-factors provides insights into their synthesis and turnover rates.

Dual-labeling studies, using both ¹³C and ¹⁵N isotopes, offer a particularly powerful approach to simultaneously track carbon and nitrogen metabolism. nih.govsurrey.ac.uk By providing cells with substrates like [¹³C]-glucose and a ¹⁵N-labeled nitrogen source (such as labeled adenine or ammonia), researchers can build comprehensive models of metabolic flux, establishing the interconnectedness of carbohydrate and nitrogen metabolism. nih.govsurrey.ac.uk

Mechanisms of Nucleic Acid Modification and Repair Assessed by ¹⁵N₂-Adenine MS

Beyond its role as a building block of DNA and RNA, adenine can be subject to various chemical modifications that have significant biological consequences. Mass spectrometry, in conjunction with the use of ¹⁵N-labeled standards, is a key technology for identifying and quantifying these modifications and for studying the DNA repair pathways that counteract them.

For example, a recently discovered DNA modification is N1-adenosine poly-ADP-ribosylation (PARylation). nih.gov Using highly sensitive mass spectrometry, researchers have shown that this modification occurs physiologically in mammalian DNA and is reversible. nih.gov Studies investigating such modifications can be enhanced by using ¹⁵N-labeled precursors to trace the origin and fate of the modified bases. The generation of ¹⁵N-labeled ribosyl-adenosine has been instrumental in such studies. nih.gov

Furthermore, DNA is constantly under assault from damaging agents, leading to the formation of lesions such as oxidized purines. The quantification of these DNA lesions is crucial for understanding their role in mutagenesis and disease. LC-MS/MS methods have been developed for the simultaneous quantification of multiple oxidative purine lesions in DNA. nih.gov A critical component of these methods is the use of ¹⁵N-labeled internal standards of the DNA lesions, which are synthesized and used to ensure accurate measurement. nih.gov Similarly, ¹⁵N-labeled DNA repair proteins can be produced and used as internal standards for the absolute quantification of these key enzymes in tissues, providing insights into a cell's capacity to repair DNA damage. nih.gov

Role of 1,3 15n 2 7h Purin 6 Amine in Elucidating Enzyme Reaction Mechanisms and Substrate Specificity

Mechanistic Investigations of Purine-Metabolizing Enzymes

The study of purine-metabolizing enzymes is crucial for understanding cellular metabolism, and the use of site-specifically labeled substrates like (1,3-¹⁵N₂)-7H-Purin-6-amine has been instrumental in these investigations.

Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, provides insights into the catalytic mechanisms and the factors that control enzyme activity. wikipedia.org When an atom in the substrate is replaced with a heavier isotope, such as replacing ¹⁴N with ¹⁵N, it can lead to a change in the reaction rate, a phenomenon known as a kinetic isotope effect (KIE). The magnitude of the KIE can provide valuable information about the transition state of the reaction and which bonds are broken or formed during the rate-limiting step.

In the context of purine-metabolizing enzymes, studies using isotopically labeled purines have revealed subtle details of their catalytic cycles. For instance, research on human purine (B94841) nucleoside phosphorylase (PNP), an enzyme crucial for purine degradation, has utilized ¹⁵N labeling to probe its mechanism. nih.gov By creating "heavy" enzymes with ¹³C, ¹⁵N, and ²H isotopes, researchers have observed that the chemical step at the catalytic site can be slowed down. nih.gov This indicates that the mass of the atoms in the enzyme itself, and by extension the substrate, can influence the rate of catalysis. These heavy enzyme effects are localized to the active site residues that are in direct contact with the substrates. nih.gov

Enzyme StudiedIsotopic LabelingObserved EffectImplication for Mechanism
Human Purine Nucleoside Phosphorylase (PNP)¹³C, ¹⁵N, ²H labeled enzymeSlowed chemical stepMass-constrained femtosecond motions at the catalytic site are linked to transition state formation. nih.govnih.gov
Human Purine Nucleoside Phosphorylase (PNP)¹⁵N labeled asparagine (Asn243)Faster chemical step (Inverse Isotope Effect)Demonstrates that mass-constrained motions can also improve barrier crossing by optimizing catalytic site contacts. nih.gov

This table summarizes the observed kinetic isotope effects in studies of purine nucleoside phosphorylase with heavy atom labels.

The specific placement of ¹⁵N labels in (1,3-¹⁵N₂)-7H-Purin-6-amine allows for detailed analysis of how the substrate binds to the enzyme's active site. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can detect the ¹⁵N labels, providing information about hydrogen bonding, stacking interactions, and protonation states of the purine ring within the enzyme-substrate complex. nih.gov

Studies on human PNP have provided a clear example of how isotopic labeling can delineate the roles of specific amino acid residues. The transition state for the reaction catalyzed by PNP involves the protonation of the N7 atom of the purine ring, a process stabilized by the carbonyl oxygen of the amino acid asparagine-243 (Asn243). nih.gov In experiments where PNP was produced with isotopically heavy asparagine, an unexpected inverse isotope effect was observed, meaning the chemical step became faster. nih.gov This finding suggests that the altered vibrational dynamics of the heavy asparagine residue improved the sampling of the ideal geometry for catalysis, highlighting the critical role of this specific residue in transition state stabilization. nih.gov This demonstrates that even subtle changes in atomic mass at key positions can fine-tune the catalytic efficiency of an enzyme.

Elucidation of Nucleic Acid Polymerase and Ligase Mechanisms

Nucleic acid polymerases and ligases are fundamental enzymes responsible for the synthesis and repair of DNA and RNA. nih.govwikipedia.org Isotope-labeled nucleotides, including those derived from (1,3-¹⁵N₂)-7H-Purin-6-amine, are indispensable for studying the mechanisms of these complex enzymes.

The process of DNA and RNA synthesis must be incredibly accurate to maintain genomic integrity. Isotope-labeled deoxynucleoside triphosphates (dNTPs) and ribonucleoside triphosphates (rNTPs) are used to trace the incorporation of nucleotides into growing nucleic acid chains. silantes.comsilantes.com This allows researchers to monitor the speed and accuracy (fidelity) of polymerases.

The classic Meselson-Stahl experiment, which used ¹⁵N-labeled DNA to demonstrate the semi-conservative nature of DNA replication, is a foundational example of this approach. mycbseguide.com Modern studies employ similar principles to investigate more nuanced aspects of polymerase function. By synthesizing DNA or RNA with ¹⁵N-labeled precursors, scientists can use mass spectrometry or NMR to precisely quantify the incorporation of the labeled nucleotides and identify any errors made by the polymerase. silantes.com This is particularly important for understanding how polymerases deal with damaged or modified DNA templates and how they maintain high fidelity. nih.gov

TechniqueApplication with Labeled Adenine (B156593)Information Gained
Mass SpectrometryQuantifying incorporation of ¹⁵N-labeled dATP/ATPRate of synthesis, error frequency (fidelity) of polymerases. silantes.com
NMR SpectroscopyStructural analysis of DNA/RNA with ¹⁵N labelsDetails of base pairing, helix conformation, and interactions with the polymerase active site. nih.gov

This table outlines the use of labeled adenine in studying the fidelity of nucleic acid synthesis.

Allostery is a process where the binding of a molecule at one site on an enzyme affects the activity at another, often distant, site. This is a key mechanism for regulating enzyme function. ¹⁵N NMR relaxation studies are a powerful method for detecting the subtle changes in protein motion and conformation that underlie allosteric regulation. nih.gov

By incorporating ¹⁵N-labeled adenine into substrates or allosteric effectors, researchers can monitor how the binding event is communicated through the enzyme's structure to the active site. For example, studies on adenylate kinase (AK), an enzyme that uses ATP and AMP as substrates, have used ¹⁵N NMR to show that conformational fluctuations in specific domains of the enzyme are crucial for both substrate binding and the catalytic rate. nih.gov While not directly using (1,3-¹⁵N₂)-7H-Purin-6-amine, these studies establish the principle that ¹⁵N labeling of purine-containing molecules can reveal how dynamic motions within an enzyme are linked to its regulatory mechanisms. nih.gov This approach can be applied to understand how the binding of adenine-based nucleotides controls the activity of a wide range of enzymes, including polymerases and ligases, which are often subject to complex allosteric control.

Investigation of Nucleic Acid Architecture and Dynamics Utilizing 1,3 15n 2 7h Purin 6 Amine

Incorporation into DNA and RNA for Probing Structural Perturbations and Stability

The site-specific incorporation of (1,3-¹⁵N₂)-7H-Purin-6-amine, or other ¹⁵N-labeled adenines, into DNA and RNA oligonucleotides is a cornerstone for high-resolution structural studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. plos.orgbiorxiv.org This technique allows for the precise monitoring of the local environment around the labeled adenine (B156593) base, providing valuable data on structural changes and the stability of nucleic acid duplexes. ncert.nic.in

The chemical synthesis of ¹⁵N-labeled nucleosides, such as 6-¹⁵NH₂-2'-deoxyadenosine, enables their placement at specific positions within a DNA or RNA sequence during solid-phase synthesis. nih.gov Alternatively, enzymatic methods are used to incorporate labeled nucleotides. For instance, T7 RNA polymerase can incorporate ¹³C/¹⁵N-labeled Adenosine (B11128) Monophosphate (AMP) at the 5' end of an RNA fragment, which can then be ligated to other fragments to create a site-specifically labeled RNA molecule. plos.orgbiorxiv.org This chemo-enzymatic approach is advantageous for producing larger RNA molecules that are difficult to synthesize chemically. nih.gov

Once incorporated, the ¹⁵N labels serve as sensitive probes. The chemical shifts of the ¹⁵N-labeled nitrogen atoms are highly sensitive to their local environment, including hydrogen bonding, base stacking interactions, and protonation events. nih.gov For example, the amino protons of ¹⁵N-labeled adenine, located in the grooves of the DNA double helix, are often directly involved in ligand binding and can be selectively observed using ¹H-¹⁵N multiple quantum NMR. nih.gov This provides a direct method to study perturbations in DNA structure upon the binding of proteins or small molecules.

Changes in temperature or solvent conditions can also be monitored at the atomic level. The stability of a DNA or RNA duplex can be assessed by observing the ¹⁵N chemical shifts during thermal denaturation. These shifts can reveal details about the melting process and the stability of specific base pairs. Furthermore, the use of ¹⁵N labels helps to overcome the spectral overlap that often complicates NMR studies of large RNA molecules, allowing for unambiguous resonance assignment and detailed analysis of structure and dynamics. biorxiv.org

Table 1: Methods for Incorporating ¹⁵N-labeled Adenine into Nucleic Acids

MethodDescriptionApplicationKey AdvantagesCitations
Chemical Synthesis Labeled nucleosides are synthesized and then incorporated into oligonucleotides via automated solid-phase synthesis.DNA and short RNA sequences.Precise positioning of the label. nih.gov
Enzymatic Incorporation Labeled nucleotide triphosphates (NTPs) or monophosphates (NMPs) are incorporated into RNA during in vitro transcription using RNA polymerase.Longer RNA sequences.Allows for the production of large, site-specifically labeled RNAs. plos.orgbiorxiv.org
Chemo-enzymatic Synthesis A combination of chemical synthesis to create the labeled nucleobase and enzymatic steps to form the nucleotide and incorporate it.Custom-labeled nucleotides for RNA synthesis.Enables the creation of novel labeling patterns not accessible by other methods. nih.gov

Studies on Non-Canonical Nucleic Acid Structures and Their Formation

While the Watson-Crick double helix is the canonical form of DNA, nucleic acids can adopt a variety of alternative, "non-canonical" structures such as G-quadruplexes, i-motifs, triplexes, and hairpins. nih.govosf.io These structures are often dependent on specific nucleotide sequences and environmental conditions and play significant roles in gene regulation and genomic stability. nih.govosf.io The formation of non-B-DNA structures can induce genetic instability, leading to various human diseases. nih.gov Isotopic labeling with compounds like (1,3-¹⁵N₂)-7H-Purin-6-amine is a powerful technique to study the formation and structural details of these non-canonical arrangements.

For instance, ¹⁵N NMR has been used to study the protonation state of adenine residues in mismatched base pairs, such as A-C and A-G pairs, within a DNA duplex. researchwithrutgers.com The chemical shift of the adenine N1 atom is a sensitive indicator of its protonation state, providing direct evidence for the formation of wobble or protonated base pairs that can distort the DNA helix. researchwithrutgers.com

The study of DNA triplexes, which form in regions with homopurine-homopyrimidine tracts, can also be aided by ¹⁵N labeling. These structures can interfere with transcription and are implicated in the regulation of cancer-related genes. nih.gov By labeling specific adenine residues, researchers can monitor the hydrogen bonding patterns and structural transitions involved in triplex formation.

Table 2: Examples of ¹⁵N-Adenine in Non-Canonical Structure Analysis

Non-Canonical StructureInformation Gained from ¹⁵N LabelingSignificanceCitations
A-C / A-G Mismatches Direct observation of adenine N1 protonation.Understanding the structural basis of DNA mismatches and their recognition by repair enzymes. researchwithrutgers.com
DNA Triplexes Monitoring hydrogen bonding and structural transitions during formation.Elucidating mechanisms of gene regulation and potential therapeutic targets. nih.gov
G-Quadruplexes Probing the dynamics and conformation of adenine residues in loop regions.Understanding the stability and biological function of G-quadruplex structures. dntb.gov.ua

Dynamic Processes in Nucleic Acid Folding, Unwinding, and Ligand Binding

Nucleic acids are not static molecules; they undergo a wide range of dynamic processes that are fundamental to their biological functions. These include folding into complex three-dimensional structures, unwinding of the double helix during replication and transcription, and the binding of various ligands such as proteins and small molecules. Site-specific ¹⁵N labeling of adenine provides an unparalleled view of these dynamic events at the atomic level.

NMR studies on ¹⁵N-labeled RNA molecules have revealed previously hidden conformational exchanges. biorxiv.org The appearance of multiple sets of signals for a single labeled adenosine can indicate that the RNA is undergoing slow conformational exchange, providing insights into its dynamic landscape. biorxiv.org This is crucial for understanding how RNA molecules fold into their active conformations and how they interact with other molecules.

Ligand binding events can be precisely mapped and characterized using ¹⁵N-labeled nucleic acids. The amino groups of adenine, which are located in the major or minor grooves of DNA, are often involved in direct interactions with binding partners. nih.gov Changes in the ¹H-¹⁵N NMR spectra upon addition of a ligand can identify the specific adenine residues at the binding interface and provide information on the nature of the interaction. nih.gov

The process of transcription initiation, which involves the unwinding of promoter DNA, has also been studied using labeled components. Kinetic studies can follow the time course of RNA production and structural rearrangements within the transcription initiation complex. nih.gov For example, the mechanism of how RNA polymerase transitions from an unstable initial transcribing complex to a stable elongation complex can be dissected. nih.gov The mechanical action of ATP-dependent helicases that unwind DNA can also be investigated by monitoring the state of the nucleic acid in real-time. biorxiv.org

Table 3: Applications of ¹⁵N-Adenine in Studying Nucleic Acid Dynamics

Dynamic ProcessExperimental ApproachKey FindingsCitations
RNA Folding ¹H-¹³C and ¹H-¹⁵N HSQC NMRDetection of conformational exchange and intermediate states. biorxiv.org
Ligand Binding ¹H-¹⁵N Multiple Quantum NMRIdentification of binding sites and characterization of protein-DNA interactions. nih.gov
Transcription Initiation Kinetic and structural analysis of transcription complexes.Elucidation of the mechanism of promoter melting and escape. nih.govbiorxiv.org

Analysis of DNA Replication and Transcription Mechanisms with ¹⁵N-Labeled Precursors

The fundamental processes of DNA replication and transcription involve the polymerization of deoxy- and ribonucleotides, respectively, using a DNA template. ncert.nic.in The use of ¹⁵N-labeled precursors, such as ¹⁵N-labeled deoxyadenosine (B7792050) triphosphate (dATP) and adenosine triphosphate (ATP), has been instrumental in elucidating the mechanisms of these complex cellular machines.

In the study of DNA replication, the classic Meselson-Stahl experiment used heavy isotopes of nitrogen (¹⁵N) to demonstrate the semiconservative nature of DNA replication. ncert.nic.in By growing bacteria in a medium containing ¹⁵N-labeled ammonium (B1175870) chloride, they ensured that the newly synthesized DNA was density-labeled. ncert.nic.in Modern variations of this approach use ¹⁵N-labeled dNTPs to follow the fate of newly synthesized DNA strands under various conditions. For example, by using density-substituted DNA, researchers have shown that factors like Cdc45p are essential not only for the initiation but also for the elongation phase of DNA replication. nih.gov Imbalances in the cellular pools of dNTPs, including dATP, can lead to replication errors and mutations, highlighting the importance of tightly controlled precursor synthesis. baseclick.eunih.gov

In the realm of transcription, ¹⁵N-labeled ATP serves as a substrate for RNA polymerase, allowing researchers to follow the synthesis of RNA in real time. Kinetic studies using labeled NTPs can measure the rates of nucleotide incorporation, pausing, and termination by the polymerase. nih.gov Structural studies of transcription initiation complexes, sometimes formed with labeled DNA or RNA, reveal how transcription factors and the polymerase itself interact with the promoter DNA to initiate RNA synthesis. biorxiv.orgnih.gov For instance, cryo-electron microscopy of initiation complexes can show how the DNA is threaded through the active site and how the transcription bubble is formed and maintained. biorxiv.org These studies provide a detailed picture of the molecular choreography that governs gene expression.

Table 4: Use of ¹⁵N-Labeled Precursors in Replication and Transcription Studies

ProcessLabeled PrecursorExperimental TechniqueMechanistic InsightCitations
DNA Replication ¹⁵N-dATP (inferred from ¹⁵N-labeling of DNA)Density Gradient Centrifugation, Mass SpectrometryDemonstration of semiconservative replication; analysis of elongation phase requirements. ncert.nic.innih.gov
Transcription ¹⁵N-ATPNMR Spectroscopy, Cryo-Electron Microscopy, Kinetic AssaysMeasurement of polymerase kinetics; structural basis of initiation and elongation. nih.govbiorxiv.orgnih.gov

Advanced Research Applications and Future Directions for 1,3 15n 2 7h Purin 6 Amine in Fundamental Research

Integration with Multi-Isotope Labeling Strategies (¹³C, ²H) for Enhanced Resolution and Information Content

The utility of (1,3-¹⁵N₂)-7H-Purin-6-amine is significantly amplified when used in conjunction with other stable isotopes, primarily carbon-13 (¹³C) and deuterium (B1214612) (²H). This multi-isotope labeling approach is critical for resolving the complex structures and dynamics of large biomolecules and their assemblies, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy.

While ¹⁵N labeling provides specific probes at nitrogen positions, uniform or selective ¹³C enrichment of the carbon skeleton allows for the correlation of signals across the entire molecule. nih.gov This is indispensable for the sequential assignment of resonances in proteins and nucleic acids, a prerequisite for three-dimensional structure determination. nih.govresearchgate.net The combination of ¹³C and ¹⁵N labeling enables a suite of powerful multi-dimensional NMR experiments (e.g., HNCA, HNCACB) that correlate backbone atoms, greatly simplifying otherwise convoluted spectra. nih.gov

The introduction of deuterium (²H) serves a different but equally crucial purpose. In large biomolecules, the vast network of protons (¹H) creates strong dipolar couplings, a major source of signal broadening in NMR, which obscures data and limits the size of systems that can be studied. By replacing most protons with deuterons, these dipolar interactions are drastically reduced. targetmol.com This technique, known as deuteration, leads to significantly sharper resonance lines and improved spectral quality, extending the applicability of NMR to high-molecular-weight systems, including large protein-DNA complexes. nih.govtargetmol.com When (1,3-¹⁵N₂)-7H-Purin-6-amine is incorporated into a deuterated and ¹³C-labeled nucleic acid, researchers can obtain exceptionally high-resolution data on the purine's local environment, hydrogen bonding, and interactions with proteins or other ligands. rsc.orgmedchemexpress.com

The synergistic use of these isotopes provides a multi-faceted view of molecular systems, where each isotope offers a unique set of advantages that collectively overcome the intrinsic limitations of studying large and complex biomolecules.

Table 1: Synergistic Benefits of Multi-Isotope Labeling in Biomolecular Research

Isotope Role in Multi-Labeling Strategy Key Benefit Research Application
¹⁵N (from (1,3-¹⁵N₂)-7H-Purin-6-amine) Provides specific probes at nitrogen sites within the purine (B94841) ring. Enables direct observation of hydrogen bonding, base pairing, and protein-nucleic acid interaction sites. nih.gov Probing DNA-ligand interactions nih.gov; Characterizing non-canonical base pairs.
¹³C Provides probes throughout the carbon backbone of the sugar-phosphate chain and the nucleobase. Facilitates complete resonance assignment and structural determination through carbon-nitrogen-proton correlation experiments. nih.gov 3D structure elucidation of proteins and nucleic acids. duke.edu
²H Replaces non-exchangeable protons, reducing ¹H-¹H dipolar couplings. Dramatically increases spectral resolution and sensitivity for large biomolecules (>25 kDa) by minimizing relaxation-induced line broadening. targetmol.com Studying the structure and dynamics of large macromolecular complexes. nih.govrsc.org

Development of Novel Spectroscopic and Analytical Techniques Utilizing ¹⁵N Labeling

The availability of ¹⁵N-labeled compounds like (1,3-¹⁵N₂)-7H-Purin-6-amine has been a catalyst for the development of innovative analytical methods designed to extract more detailed molecular information. These techniques leverage the unique nuclear properties of ¹⁵N to overcome traditional experimental hurdles.

One of the most significant advancements is Transverse Relaxation-Optimized Spectroscopy (TROSY) . This class of NMR experiments is specifically designed for studying very large biomolecules (up to ~100 kDa) that would otherwise be intractable by conventional NMR due to rapid signal decay. TROSY experiments capitalize on interference between different relaxation mechanisms of a spin, such as the ¹H-¹⁵N dipole-dipole interaction, which can be manipulated in ¹⁵N-labeled samples to produce dramatically sharper and more intense signals. duke.edu The use of (1,3-¹⁵N₂)-adenine in a DNA or RNA strand allows researchers to apply TROSY-based methods to study the interactions of that specific residue even within a massive complex.

Furthermore, specialized pulse sequences have been devised to selectively observe the resonances from specific types of nitrogen atoms. For instance, methods have been developed to exclusively detect the signals from side-chain amino groups (¹⁵NH₂) in amino acids like asparagine and glutamine, effectively filtering out the more numerous backbone amide (¹⁵NH) signals. nih.govteikyo.jp A similar principle can be applied to (1,3-¹⁵N₂)-7H-Purin-6-amine to distinguish the exocyclic amino group (N⁶) from the ring nitrogens, providing a clearer view of its specific interactions.

Recent frontiers also include the integration of NMR spectroscopy with mass spectrometry (MS) . This hybrid approach correlates data from both techniques to facilitate resonance assignment. duke.edu For example, the rate of amide proton exchange with deuterium can be measured by both NMR and MS. By correlating these rates, NMR cross-peaks can be linked to specific peptide fragments identified by MS, aiding in the assignment process for proteins that are only ¹⁵N-labeled. duke.edu This approach is readily adaptable to nucleic acids containing ¹⁵N-labeled purines.

Another emerging area is the use of hyperpolarized ¹⁵N-labeled molecular probes for magnetic resonance spectroscopy and imaging (MRS/MRI). Hyperpolarization techniques dramatically increase the NMR signal by orders of magnitude, enabling real-time monitoring of molecular events in vivo. While still a developing field, ¹⁵N-labeled biomolecules, including purine derivatives, are being explored as next-generation imaging agents that could provide previously inaccessible information on metabolism and other physiological processes. rsc.org

Applications in Systems Biology and Multi-Omics Approaches for Unraveling Metabolic Networks

(1,3-¹⁵N₂)-7H-Purin-6-amine and other isotopically labeled molecules are pivotal tools in systems biology, where the goal is to understand the complex interplay of components in a living system. By introducing the labeled adenine (B156593) into cells or organisms, researchers can trace the metabolic fate of its nitrogen atoms through various interconnected pathways. This is the foundation of Metabolic Flux Analysis (MFA) , a powerful technique used to quantify the rates of metabolic reactions. medchemexpress.comnih.gov

When cells are grown on a medium containing ¹⁵N-labeled precursors, the isotope is incorporated into a wide array of downstream metabolites, including amino acids, nucleotides, and other nitrogen-containing compounds. nih.gov By using mass spectrometry or NMR to measure the degree and pattern of ¹⁵N enrichment in these molecules, scientists can map the flow of nitrogen through the entire metabolic network. medchemexpress.comnih.gov This allows for the identification of active, inactive, or rerouted pathways under different conditions, such as disease states or drug treatments. nih.govsolubilityofthings.com

This isotope tracing strategy is central to multi-omics , which integrates data from different molecular levels (e.g., the proteome, metabolome) to build a comprehensive picture of cellular function. nih.gov

In Metabolomics , using (1,3-¹⁵N₂)-7H-Purin-6-amine as a tracer allows for the direct tracking of purine synthesis and degradation pathways. For example, researchers can quantify the flux of nitrogen from glutamine into the purine ring, providing insights into nucleotide metabolism, which is often dysregulated in cancer. researchgate.net

In Proteomics , ¹⁵N metabolic labeling is a gold standard for quantitative analysis. frontiersin.orgnih.gov In the "Stable Isotope Labeling with Amino acids in Cell culture" (SILAC) or similar approaches, one cell population is grown with ¹⁵N-containing nutrients while a control population is not. The proteomes are then mixed, and the mass difference between labeled and unlabeled peptides allows for precise relative quantification of thousands of proteins simultaneously by mass spectrometry. nih.gov This reveals global changes in protein expression in response to stimuli.

The simultaneous use of ¹³C and ¹⁵N tracers (e.g., ¹³C-glucose and ¹⁵N-ammonium) provides an even more powerful platform for MFA, allowing for the concurrent quantification of both carbon and nitrogen fluxes throughout the central metabolism. embopress.orgnih.gov This dual-labeling approach has been used to establish that glutamate (B1630785) acts as the central hub for nitrogen metabolism in certain bacteria and to resolve notoriously complex nodes in carbon metabolism. embopress.org

Table 2: Applications of (1,3-¹⁵N₂)-7H-Purin-6-amine in Multi-Omics Research

Omics Field Application of ¹⁵N Labeling Information Gained Key Technique
Metabolomics Tracing the incorporation of ¹⁵N into downstream metabolites. Quantification of reaction rates (fluxes) in purine biosynthesis and related pathways. medchemexpress.comresearchgate.net Isotope-Resolved Mass Spectrometry / NMR
Proteomics Global metabolic labeling of the entire proteome with ¹⁵N. Precise relative quantification of protein expression levels between different cellular states. frontiersin.orgnih.gov ¹⁵N-SILAC coupled with Mass Spectrometry
Fluxomics Dual labeling with ¹⁵N-adenine and ¹³C-carbon sources (e.g., glucose). Simultaneous mapping of interconnected nitrogen and carbon metabolic networks. embopress.orgnih.gov ¹³C-¹⁵N Metabolic Flux Analysis (MFA)

Emerging Research Frontiers in Fundamental Biochemical Sciences

The application of (1,3-¹⁵N₂)-7H-Purin-6-amine and related isotopic labeling strategies continues to evolve, pushing the boundaries of fundamental research. Several emerging frontiers promise to deliver even deeper insights into biological systems.

One major area of development is the creation of innovative labeling methods for increasingly complex biological molecules, such as biotherapeutics (biodrugs) . While traditional small-molecule drugs are relatively easy to label, large proteins, antibodies, and therapeutic RNAs present significant challenges due to their size and fragility. New, non-invasive labeling strategies are being designed to specifically incorporate isotopes into these large molecules to track their stability, targeting, and mechanism of action in the body. cea.fr

The increasing complexity of data generated from multi-omics and multi-isotope labeling experiments necessitates the development of advanced computational and artificial intelligence (AI) tools . Software is becoming more sophisticated at deconvoluting complex mass spectra and NMR data, automatically identifying labeled compounds, calculating labeling efficiency, and fitting the data to metabolic models to infer fluxes. nih.govnih.gov These in-silico tools are essential for transforming raw data into biological knowledge.

The study of temporal and spatial dynamics of cellular processes is another exciting frontier. Techniques like pulsed-SILAC (pSILAC) monitor the rate of isotope incorporation over time, allowing researchers to measure protein synthesis and degradation rates on a global scale. nih.gov This adds a dynamic, time-resolved dimension to proteomics. Similar principles can be applied to trace the flux of ¹⁵N from adenine through metabolic pathways over time, revealing how networks adapt to changing conditions. Spatial proteomics aims to identify the location of proteins within a cell or tissue, a field where targeted isotope labeling could also play a future role. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (1,3-~15~N₂)-7H-Purin-6-amine, and how can isotopic purity be ensured?

  • Methodological Answer : The synthesis typically involves substituting specific nitrogen atoms with ¹⁵N isotopes during precursor formation. For example, using ¹⁵N-labeled ammonia or nitriles in cyclocondensation reactions. Isotopic purity (>98%) is verified via high-resolution mass spectrometry (HRMS) and ¹⁵N NMR spectroscopy. Post-synthesis, column chromatography with silica gel or reverse-phase HPLC is employed to remove unlabeled impurities .

Q. How should researchers characterize the structural integrity of (1,3-~15~N₂)-7H-Purin-6-amine?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the molecular structure. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for isotopic derivatives, as they handle anisotropic displacement parameters and hydrogen bonding networks robustly . Complementary techniques include FT-IR for functional group analysis and ¹H/¹⁵N heteronuclear correlation NMR to validate isotopic labeling positions .

Q. What are the primary applications of ¹⁵N-labeled adenine derivatives in biochemical research?

  • Methodological Answer : Isotopic labeling enables tracking metabolic pathways (e.g., nucleotide biosynthesis) via isotope-ratio mass spectrometry (IRMS). In nucleic acid studies, ¹⁵N-labeled adenine improves sensitivity in NMR-based structural analysis of DNA/RNA duplexes by reducing signal overlap .

Advanced Research Questions

Q. How do isotopic (¹⁵N) substitutions influence the fluorescence properties of (1,3-~15~N₂)-7H-Purin-6-amine in DNA hybridization assays?

  • Methodological Answer : ¹⁵N labeling alters electron density, potentially quenching fluorescence by 5–10% compared to unlabeled analogs. To quantify this, use time-resolved fluorescence spectroscopy with excitation at 260 nm (purine absorbance band). Note that fluorescence quenching in duplex DNA is >95%, regardless of isotopic labeling, due to base stacking .

Q. How can researchers resolve contradictions in reported corrosion inhibition efficiencies of adenine derivatives like (1,3-~15~N₂)-7H-Purin-6-amine?

  • Methodological Answer : Discrepancies (e.g., 89% vs. 96.5% inhibition in mild steel) may arise from adsorption model assumptions (Langmuir vs. Freundlich) or surface heterogeneity. Validate using:

  • Atomic force microscopy (AFM) : To compare surface roughness pre/post adsorption.
  • Electrochemical impedance spectroscopy (EIS) : To differentiate charge-transfer resistance (Rct) variations.
  • Statistical validation : Apply ANOVA to assess significance across replicate experiments .

Q. What computational methods are suitable for modeling the interaction of (1,3-~15~N₂)-7H-Purin-6-amine with biological targets?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electronic properties (e.g., HOMO/LUMO energies) for reactivity analysis. Molecular docking (AutoDock Vina) with explicit solvent models (TIP3P water) simulates binding to enzymes like adenosine deaminase. Include isotopic mass corrections in force fields for accuracy .

Q. How can researchers mitigate challenges in crystallizing (1,3-~15~N₂)-7H-Purin-6-amine for XRD studies?

  • Methodological Answer : Use vapor diffusion with mixed solvents (e.g., DMSO/water) to enhance lattice stability. For twinned crystals, employ SHELXL’s TWIN/BASF commands during refinement. If mosaicity exceeds 0.5°, optimize cryoprotection (e.g., glycerol) to reduce lattice strain .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.